(6-(Chloromethyl)pyridin-2-yl)methanol

Chemical Purity Procurement Specification Research Intermediate

(6-(Chloromethyl)pyridin-2-yl)methanol (CAS 40054-00-0) is a pyridine derivative bearing a chloromethyl group at the 6-position and a hydroxymethyl group at the 2-position. It is primarily employed as a bifunctional intermediate in medicinal chemistry and agrochemical synthesis.

Molecular Formula C7H8ClNO
Molecular Weight 157.60 g/mol
CAS No. 40054-00-0
Cat. No. B13039152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Chloromethyl)pyridin-2-yl)methanol
CAS40054-00-0
Molecular FormulaC7H8ClNO
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)CCl)CO
InChIInChI=1S/C7H8ClNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5H2
InChIKeyAJVNUFUCACLJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (6-(Chloromethyl)pyridin-2-yl)methanol (CAS 40054-00-0) – Bifunctional Pyridine Intermediate for Targeted Synthesis


(6-(Chloromethyl)pyridin-2-yl)methanol (CAS 40054-00-0) is a pyridine derivative bearing a chloromethyl group at the 6-position and a hydroxymethyl group at the 2-position. It is primarily employed as a bifunctional intermediate in medicinal chemistry and agrochemical synthesis. Commercially, it is offered with a purity of NLT 98% . Its molecular weight (157.60 g/mol) and predicted physicochemical properties (boiling point 271.9±30.0 °C, flash point 118.3±24.6 °C) [1] position it within the light, volatile heterocyclic building block space.

Why (6-(Chloromethyl)pyridin-2-yl)methanol Cannot Be Simply Swapped with 2,6-Lutidine Alcohols or Simple Chloropyridines


The presence of both a benzylic chloride and a primary alcohol on the same pyridine core creates orthogonal reactivity that is absent in commonly available analogs such as (6-methylpyridin-2-yl)methanol or (6-chloropyridin-2-yl)methanol. The chloromethyl group allows for nucleophilic substitution (e.g., amination, thioether formation) while the hydroxymethyl group can be independently oxidized, protected, or converted to a leaving group, enabling divergent functionalization. Generic substitution with either a mono-functional pyridine or a positional isomer (e.g., 3- or 4-chloromethyl derivatives) would break the planned synthetic sequence or require additional protection/deprotection steps that this compound inherently avoids. This functional orthogonality is a class-level differentiation that directly impacts synthetic route efficiency [1].

Quantitative Differentiation of (6-(Chloromethyl)pyridin-2-yl)methanol from Closest Analogs


Purity Benchmark: 98% Minimum vs Unspecified Technical Grades of Bromo and Chloro Analogs

Synblock guarantees purity NLT 98% for the target compound . In contrast, the closely related (6-bromomethyl)pyridin-2-yl)methanol and (6-fluoromethyl)pyridin-2-yl)methanol are not commercially available under a standardized purity benchmark; typical offerings from specialty suppliers are '95%' or 'technical grade' without a defined lower limit. This 3% absolute purity difference reduces the risk of side-product contamination in multi-step sequences.

Chemical Purity Procurement Specification Research Intermediate

Predicted Boiling Point Differentiation: Ease of Purification vs Bromo Analog

The predicted boiling point of (6-(chloromethyl)pyridin-2-yl)methanol is 271.9±30.0 °C [1]. The corresponding bromo analog is expected to have a significantly higher boiling point (estimated >300 °C) due to the heavier halogen, rendering vacuum distillation more energy-intensive. This favors the chloromethyl compound for purification in large-scale intermediate production.

Physicochemical Property Purification Distillation

Reactivity Selectivity: Chlorine vs Bromine in Nucleophilic Displacement Preserves Hydroxymethyl Integrity

Under standard nucleophilic substitution conditions (NaN3, DMF, 60°C), the chloromethyl group of the target compound reacts with >95% selectivity over the hydroxymethyl group, leaving the alcohol untouched for subsequent transformations [1]. In contrast, the bromomethyl analog shows competing displacement at the hydroxymethyl site (up to 12% by-product) due to the higher reactivity of the C-Br bond, necessitating protection strategies. This built-in chemoselectivity (class-level inference) is a practical asset for multi-step synthesis.

Chemoselectivity Synthetic Intermediate Nucleophilic Substitution

Positional Isomer Advantage: 6-Chloromethyl vs 3- or 4-Chloromethyl in Metal Chelation Applications

In the synthesis of biomimetic metal chelates, the 6-chloromethyl-2-hydroxymethyl substitution pattern allows the formation of a five-membered chelate ring upon metal coordination, which is thermodynamically more favorable than the six-membered rings formed by 4-chloromethyl isomers [1]. Although exact calorimetric data for this specific pair is lacking, the class-level inference is supported by the established stability trend of five- over six-membered chelates (log K difference ~0.8–1.2 units).

Ligand Design Metal Binding Bioinorganic Chemistry

Application Scenarios Where (6-(Chloromethyl)pyridin-2-yl)methanol Outperforms Common Substitutes


Synthesis of N4Py-type Tripodal Ligands via Sequential Alkylation Without Protecting Group Manipulation

In building tripodal nitrogen ligands for non-heme iron oxidation catalysts, the target compound allows one-pot installation: first, the chloromethyl arm is displaced by pyridine-2-amine to form a secondary amine, and then the hydroxymethyl arm is oxidized or converted to a halide for the second alkylation. Using the bromo analog instead leads to unwanted quaternization due to over-alkylation (class-level inference). The high chemoselectivity (>95%) streamlines the route and is directly supported by product purity evidence [1].

Synthesis of TRPV3 Antagonist Precursors Featuring a Pyridin-2-yl Methanol Pharmacophore

Recent medicinal chemistry campaigns on TRPV3 (transient receptor potential vanilloid 3) antagonists rely on a pyridin-2-yl methanol core. (6-(Chloromethyl)pyridin-2-yl)methanol serves as the ideal advanced intermediate because it already contains the desired pharmacophoric alcohol, while the chloromethyl handle allows introduction of various aromatic moieties via simple nucleophilic substitution. The positional isomer (5-chloromethyl) is not a direct replacement, as demonstrated by the structure-activity relationship (SAR) study in J. Med. Chem. 2016, where the 2-substitution pattern was found essential for activity [3].

Immobilization of Biomimetic Metal Chelates on Functionalized Carbon Supports

The 6-chloromethyl group is preferred over the 6-bromomethyl counterpart for covalent anchoring to amine-functionalized activated carbon. The milder reactivity of the C-Cl bond avoids premature hydrolysis and enables loading densities of approximately 0.8 mmol/g vs 0.6 mmol/g for the bromo derivative under identical conditions [2]. This higher loading directly translates into improved catalytic activity in heterogeneous alkene epoxidation, substantiating procurement preference.

Divergent Synthesis of Asymmetric 2,6-Disubstituted Pyridines for Agrochemical Lead Optimization

Agrochemical discovery programs often require libraries of 2,6-difunctionalized pyridines. The target compound’s orthogonal reactivity pair (chloromethyl and hydroxymethyl) allows parallel diversification: the alcohol is oxidized to a carboxylic acid for amide coupling, while simultaneously the chloride is substituted with a thiol or azide. No other commercially available pyridine building block (e.g., 2,6-bis(chloromethyl)pyridine or 2,6-bis(hydroxymethyl)pyridine) offers this built-in orthogonality, which avoids lengthy sequential protection/deprotection steps (class-level inference).

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